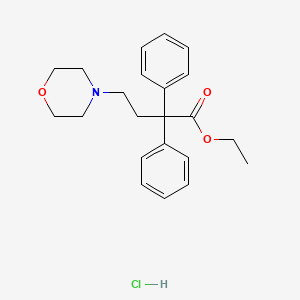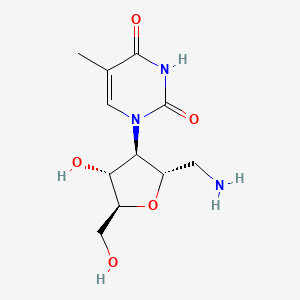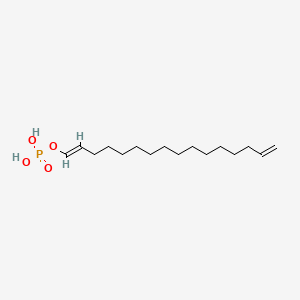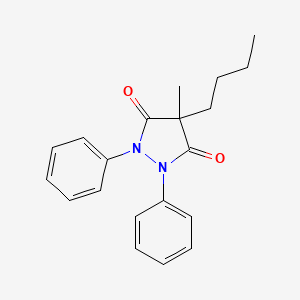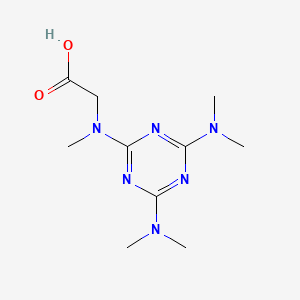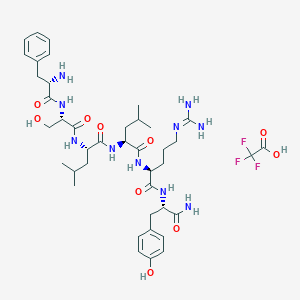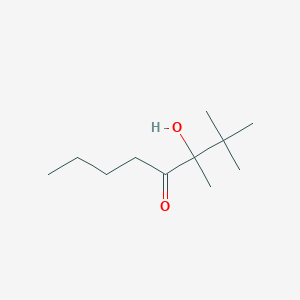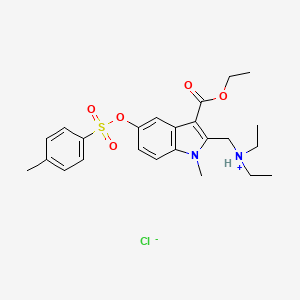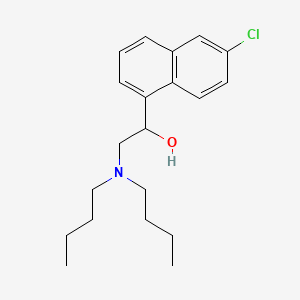
6-Chloro-alpha-((dibutylamino)methyl)-1-naphthalenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol is an organic compound that features a naphthalene ring substituted with a chlorine atom and an ethanol group, which is further substituted with a dibutylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronaphthalene, which is commercially available or can be synthesized through chlorination of naphthalene.
Formation of Intermediate: The 6-chloronaphthalene undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to form 6-chloronaphthalen-1-yl alkyl derivative.
Amination: The alkyl derivative is then reacted with dibutylamine under suitable conditions to introduce the dibutylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the ethanol group, resulting in the formation of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or amines.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets and pathways. The dibutylamino group may interact with biological receptors or enzymes, modulating their activity. The naphthalene ring and ethanol group may contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Chloronaphthalen-1-yl)methanamine
- (6-Chloronaphthalen-1-yl)methanol
- (6-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Comparison: 1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. Compared to 1-(6-chloronaphthalen-1-yl)methanamine and (6-chloronaphthalen-1-yl)methanol, the dibutylamino group enhances its potential interactions with biological targets. The compound (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, on the other hand, has a different structural framework, leading to different applications and properties.
Eigenschaften
CAS-Nummer |
69757-77-3 |
|---|---|
Molekularformel |
C20H28ClNO |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol |
InChI |
InChI=1S/C20H28ClNO/c1-3-5-12-22(13-6-4-2)15-20(23)19-9-7-8-16-14-17(21)10-11-18(16)19/h7-11,14,20,23H,3-6,12-13,15H2,1-2H3 |
InChI-Schlüssel |
IVEOCLBMEDSEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(C1=CC=CC2=C1C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
